molecular formula C8H9N3O2S B3053119 2H-1,2,4-Benzothiadiazine-3-methanamine, 1,1-dioxide CAS No. 5108-51-0

2H-1,2,4-Benzothiadiazine-3-methanamine, 1,1-dioxide

Cat. No.: B3053119
CAS No.: 5108-51-0
M. Wt: 211.24 g/mol
InChI Key: ZZGWLBWQVFGUFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-1,2,4-Benzothiadiazine-3-methanamine, 1,1-dioxide (CAS: 5108-51-0) is a heterocyclic compound featuring a benzothiadiazine core with a methanamine substituent at position 3 and sulfone groups at positions 1 and 2. This structure combines features of benzothiadiazines and sulfonamides, which are associated with diverse pharmacological activities, including diuretic, anti-inflammatory, and antibacterial properties . Its synthesis typically involves cyclization reactions of sulfonamide precursors or hydrazine derivatives under controlled conditions .

Properties

IUPAC Name

(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2S/c9-5-8-10-6-3-1-2-4-7(6)14(12,13)11-8/h1-4H,5,9H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZGWLBWQVFGUFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=NS2(=O)=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00199084
Record name 2H-1,2,4-Benzothiadiazine-3-methanamine, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00199084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5108-51-0
Record name 2H-1,2,4-Benzothiadiazine-3-methanamine, 1,1-dioxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005108510
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-1,2,4-Benzothiadiazine-3-methanamine, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00199084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reductive Cyclization Using Samarium Diiodide

The SmI₂-promoted reductive cyclization of N,N-diethyl-o-nitrobenzenesulfonamides with nitriles constitutes a foundational method for benzothiadiazine dioxide synthesis. This one-pot protocol proceeds under mild, neutral conditions, avoiding the harsh acids typically required in classical cyclocondensation reactions.

Mechanistic Insights :
SmI₂ reduces the nitro group to an amine in situ, enabling intramolecular nucleophilic attack by the sulfonamide nitrogen on the nitrile carbon. Subsequent proton transfer and aromatization yield the bicyclic system. The reaction exhibits broad substrate tolerance for aryl and alkyl nitriles, though aliphatic nitriles (e.g., acetonitrile) require stringent temperature control (–20°C initial cooling).

Experimental Protocol (Adapted from) :

  • Add N,N-diethyl-o-nitrobenzenesulfonamide (1 mmol) and nitrile (1.5 mmol) to anhydrous THF (5 mL).
  • Slowly add SmI₂ (6 mmol) at –20°C under N₂.
  • Warm to room temperature, reflux 2 hours.
  • Quench with 0.01 M HCl, extract with ethyl acetate.
  • Purify via recrystallization (ethanol).

Yield Data :

Nitrile Substituent Product Yield
Phenyl 75%
Benzyl 85%
p-Chlorophenyl 77%

Halogenated Intermediate Synthesis for Functionalization

Electrophilic substitution of anilines with chlorosulfonyl isocyanate provides halogenated benzothiadiazine precursors amenable to subsequent amination. This route facilitates precise positioning of substituents critical for introducing the 3-methanamine group.

Key Steps :

  • Ring Closure : React substituted aniline with chlorosulfonyl isocyanate/AlCl₃ in nitromethane to form 3-oxo-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxides.
  • Thionation : Convert 3-oxo to 3-thioxo derivatives using P₄S₁₀ in pyridine (Table 1).
  • Methylation : Treat with methyl iodide/NaHCO₃ to install methylsulfide intermediates.

Table 1. Thionation of 3-Oxo Intermediates

Compound X Y Z % CII Inhibition (100 μM)
11a F H O 6 ± 1.5
12a F H S 0
12b H Cl S 81 ± 6.9

Methylsulfide derivatives (e.g., 13a-d) undergo nucleophilic substitution with primary amines to install aminoalkyl groups at position 3. While the cited literature focuses on aryl amines, adapting this with methanamine requires careful optimization of reaction conditions to prevent over-alkylation.

Representative Procedure :

  • Heat methylsulfide intermediate (1 eq) with excess methanamine (5 eq) in DMF at 130°C for 12 hours.
  • Cool, dilute with H₂O, extract with CH₂Cl₂.
  • Purify via silica gel chromatography (EtOAc/hexane).

Challenges :

  • Steric Hindrance : Bulky amines lower reaction efficiency (Table 2, entry 19a: 0% inhibition).
  • Side Reactions : Competing hydrolysis of the methylsulfide group necessitates anhydrous conditions.

Reductive Amination of 3-Formyl Derivatives

An alternative route involves formyl group introduction followed by reductive amination—a strategy not explicitly detailed in the sources but inferred from analogous benzothiadiazine modifications.

Hypothetical Pathway :

  • Vilsmeier-Haack Formylation : Treat 3-unsubstituted benzothiadiazine with POCl₃/DMF.
  • Reductive Amination : React 3-formyl derivative with methanamine/NaBH₃CN.

Advantages :

  • Avoids harsh nucleophilic substitution conditions.
  • Permits use of Boc-protected methanamine for better regiocontrol.

Comparative Analysis of Methodologies

Table 3. Method Efficacy Comparison

Method Yield Range Scalability Functional Group Tolerance
SmI₂ Reductive Cyclization 74–86% Moderate High (Aryl > Alkyl)
Halogenation/Amination 30–81% Low Moderate
Patent Sulfonation Route 65–78% High Low (Sensitive to EWG)

Key Observations :

  • SmI₂ methods excel in regioselectivity but require expensive reagents.
  • Patent routes offer scalability but necessitate stringent temperature control.

Chemical Reactions Analysis

Types of Reactions

2H-1,2,4-Benzothiadiazine-3-methanamine, 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

2H-1,2,4-Benzothiadiazine-3-methanamine, 1,1-dioxide is used in a wide array of scientific research applications:

  • Chemistry It serves as a building block in the synthesis of complex molecules.
  • Biology It is studied for potential antimicrobial and antiviral activities.
  • Medicine It is investigated for its diuretic, antihypertensive, and anticancer properties.
  • Industry It is utilized in the development of new materials and chemical processes.

Detailed Analysis of Applications

  • Diuretic and Antihypertensive Agents: Many medicaments containing a 1,2,4-benzothiadiazine 1,1-dioxide scaffold are used as diuretic and antihypertensive agents . As a diuretic, this compound inhibits the reabsorption of sodium and chloride ions in the kidneys, leading to increased excretion of water and electrolytes, mediated through the inhibition of the Na-Cl cotransporter in the distal convoluted tubule.
  • Antiviral Drug: 2H-1,2,4-benzothiadiazin-3(4H)-thione-1,1-dioxides are used as antiviral drugs .
  • Structure-Activity Relationship Analysis: 3-Methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide functions in structure activity relations analysis of benzothiadiazine compounds as hyperglycemic agents .

Synthesis and Chemical Reactions

This compound undergoes several chemical reactions:

  • Oxidation: Oxidation can form sulfone derivatives, using oxidizing agents like hydrogen peroxide and potassium permanganate.
  • Reduction: Reduction reactions can convert the compound into its corresponding sulfide, using reducing agents such as lithium aluminum hydride and sodium borohydride.
  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiadiazine ring, using reagents like alkyl halides and acyl chlorides.

Novel Benzothiadiazine Derivatives

Mechanism of Action

The mechanism of action of 2H-1,2,4-Benzothiadiazine-3-methanamine, 1,1-dioxide involves its interaction with specific molecular targets. For instance, as a diuretic, it inhibits the reabsorption of sodium and chloride ions in the kidneys, leading to increased excretion of water and electrolytes. This action is mediated through the inhibition of the Na-Cl cotransporter in the distal convoluted tubule .

Comparison with Similar Compounds

7-Chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide (CAS: 163936-78-5)

  • Structure : Contains a chlorine substituent at position 7 and a methyl group at position 3.
  • Synthesis : Derived from substituted benzenesulfonamides via cyclization with hydrazine derivatives .
  • Activity : Exhibits diuretic properties, similar to thiazide diuretics, due to its sulfonamide moiety .

2H-1,4-Benzothiazin-3(4H)-one 1,1-dioxide (CAS: 2799-68-0)

  • Structure : Features a ketone group at position 3 and a sulfone at positions 1 and 4.
  • Synthesis : Prepared via oxidation of thiazine precursors or cyclization of sulfonic acid derivatives .

Isoxicam (4-Hydroxy-2-methyl-N-(5-methyl-3-isoxazolyl)-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide)

  • Structure : A 1,2-benzothiazine derivative with a carboxamide side chain.
  • Activity : Potent COX-2 inhibitor, 3x more active than phenylbutazone in anti-inflammatory assays .

Pharmacological and Functional Differences

Compound Core Structure Key Substituents Primary Activity Reference CAS
Target Compound 1,2,4-Benzothiadiazine 3-Methanamine, 1,1-dioxide Under investigation (diuretic?) 5108-51-0
7-Chloro-3-methyl derivative 1,2,4-Benzothiadiazine 7-Cl, 3-CH3 Diuretic 163936-78-5
Isoxicam 1,2-Benzothiazine 4-OH, 2-CH3, carboxamide Anti-inflammatory (COX-2) 34552-84-6
Nitrofurathiazide 1,2,4-Benzothiadiazine 6-Acetamido, 3-(5-nitro-2-furyl) Antibacterial 61143-06-4
  • Synthetic Accessibility : The target compound requires multi-step alkylation and reduction reactions, yielding 50–80% in optimized conditions . In contrast, Isoxicam’s synthesis involves condensation of hydrazides with isoxazole derivatives, achieving higher yields (~85%) .
  • Bioactivity: The 7-chloro-3-methyl derivative’s diuretic effect aligns with thiazide-like mechanisms, while Isoxicam’s COX-2 selectivity reduces gastrointestinal toxicity compared to non-selective NSAIDs .

Biological Activity

2H-1,2,4-Benzothiadiazine-3-methanamine, 1,1-dioxide is a heterocyclic compound belonging to the benzothiadiazine family. It features a benzene ring fused with a thiadiazine ring, characterized by the presence of sulfur and nitrogen atoms. The compound's structure includes a 1,1-dioxide group, indicating the attachment of two oxygen atoms to the sulfur atom. This compound has garnered attention for its diverse pharmacological activities, particularly its diuretic , antihypertensive , and antimicrobial properties .

  • Molecular Formula : C8H9N3O2S
  • Molecular Weight : 211.24 g/mol
  • CAS Number : 5108-51-0

1. Diuretic Activity

This compound acts as a diuretic by inhibiting the reabsorption of sodium and chloride ions in the kidneys. This mechanism is primarily mediated through the inhibition of the Na-Cl cotransporter in the distal convoluted tubule, leading to increased excretion of water and electrolytes .

2. Antihypertensive Effects

The compound exhibits antihypertensive properties by promoting vasodilation and reducing blood pressure. Its action is associated with the modulation of renal function and fluid balance .

3. Antimicrobial Activity

Research indicates that derivatives of this compound possess significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism involves targeting specific bacterial pathways that disrupt cellular function.

Case Studies and Experimental Data

A comprehensive review of literature highlights several studies on the biological activity of 2H-1,2,4-benzothiadiazine derivatives:

StudyFindingsMethodology
Compound A14 derived from benzothiadiazine showed superior antibacterial activity compared to clinical drugs like ciprofloxacin against MRSA.In vitro assays against various bacterial strains.
Demonstrated significant diuretic effects in animal models leading to reduced blood pressure measurements.Controlled animal trials measuring renal function and blood pressure changes.
Investigated the synthesis of novel derivatives with enhanced biological activity through structural modifications.Structure-activity relationship (SAR) studies focusing on chemical modifications.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Diuretic Mechanism : Inhibition of Na-Cl cotransporter in renal tubules.
  • Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis and function through targeting FtsZ protein in bacteria .

Q & A

Basic Question: What are the standard protocols for synthesizing 2H-1,2,4-benzothiadiazine-3-methanamine 1,1-dioxide derivatives, and how can reaction conditions be optimized?

Methodological Answer:
Synthesis typically involves multi-step reactions starting from benzothiadiazine precursors. Key steps include cyclization, sulfonation, and functional group modifications. For example, alkylation or acylation at the heterocyclic ring can introduce methanamine groups . Optimization involves adjusting catalysts (e.g., palladium for cross-coupling), solvents (polar aprotic solvents like DMF), and temperature gradients. Purity is enhanced via column chromatography or recrystallization. Reaction progress should be monitored using TLC and HPLC, with yields reported alongside spectroscopic validation (¹H/¹³C NMR, IR) .

Advanced Question: How can structure-activity relationship (SAR) studies be designed to evaluate dual therapeutic potential (e.g., antihypertensive and antidiabetic effects) of benzothiadiazine derivatives?

Methodological Answer:
SAR studies require systematic structural modifications (e.g., substituent variations at positions 3 and 4) coupled with in vitro and in vivo assays. For antihypertensive activity, measure angiotensin-converting enzyme (ACE) inhibition and blood pressure reduction in rodent models. For antidiabetic effects, assess insulin secretion in pancreatic β-cell lines (e.g., INS-1) and glucose tolerance tests in hyperglycemic models. Correlate results with computational docking to identify binding affinities for targets like ATP-sensitive potassium channels . Contradictions in data (e.g., reduced urine output vs. insulin sensitivity) should be resolved using dose-response curves and pharmacokinetic profiling .

Basic Question: What analytical techniques are critical for structural characterization of benzothiadiazine-1,1-dioxide derivatives?

Methodological Answer:
X-ray crystallography is the gold standard for confirming 3D conformation and intramolecular interactions (e.g., hydrogen bonding in the thiazine ring) . Complement with ¹H/¹³C NMR to assign proton environments and substituent effects (e.g., deshielding of aromatic protons due to electron-withdrawing groups). Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies sulfone (S=O) stretches near 1150–1300 cm⁻¹ .

Advanced Question: How can researchers resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. pro-oxidant effects) of benzothiadiazine derivatives?

Methodological Answer:
Contradictions often arise from divergent experimental models or concentrations. For anti-inflammatory claims, use standardized assays like COX-1/COX-2 inhibition and carrageenan-induced paw edema in rats. For pro-oxidant effects, measure ROS generation in cell lines (e.g., HepG2) via DCFH-DA fluorescence. Cross-validate results with in silico toxicity predictions (e.g., OSIRIS Property Explorer) and redox potential calculations. Dose-dependent studies and metabolite profiling (LC-MS) can clarify biphasic effects .

Basic Question: What in vitro models are suitable for preliminary screening of benzothiadiazine derivatives as NMDA receptor ligands?

Methodological Answer:
Use radioligand binding assays with [³H]glycine or [³H]MK-801 to evaluate affinity for NMDA receptor glycine sites. Functional activity can be assessed via calcium influx in primary neuronal cultures using Fluo-4 AM fluorescence. Compare IC₅₀ values against reference antagonists (e.g., D-AP5) and validate selectivity via parallel screening against AMPA/kainate receptors .

Advanced Question: How can factorial design be applied to optimize the synthesis of benzothiadiazine derivatives with enhanced bioactivity?

Methodological Answer:
A 2^k factorial design evaluates critical variables (e.g., reaction time, temperature, catalyst loading). For example, vary solvent polarity (DMF vs. THF) and alkylating agents (methyl iodide vs. benzyl bromide) to maximize yield and bioactivity. Analyze main effects and interactions using ANOVA. Response surface methodology (RSM) can model non-linear relationships, with bioactivity (e.g., IC₅₀ values) as the response variable. Validate optimized conditions with triplicate runs .

Basic Question: What computational tools are recommended for predicting the pharmacokinetic properties of benzothiadiazine derivatives?

Methodological Answer:
Use SwissADME or pkCSM to estimate logP (lipophilicity), BBB permeability, and CYP450 metabolism. Molecular dynamics simulations (e.g., GROMACS) assess binding stability to targets like endothelin receptors. For toxicity, employ ProTox-II to predict hepatotoxicity and mutagenicity. Cross-reference results with experimental Caco-2 permeability assays and microsomal stability tests .

Advanced Question: How can substituent modifications at the benzothiadiazine core enhance selectivity for DNA interaction?

Methodological Answer:
Introduce planar substituents (e.g., benzoyl or quinazolinone groups) to promote intercalation. Use ethidium bromide displacement assays and circular dichroism to assess DNA binding. Compare ΔTm values in thermal denaturation studies with calf thymus DNA. Molecular docking (AutoDock Vina) can predict binding modes to minor/major grooves. Validate with gel electrophoresis to detect strand breaks or cross-linking .

Basic Question: What are the best practices for ensuring reproducibility in benzothiadiazine derivative synthesis?

Methodological Answer:
Document reaction parameters rigorously (e.g., solvent purity, humidity levels). Use standardized reagents (e.g., Aldrich ≥98%) and calibrate equipment (e.g., pH meters, balances). Publish detailed spectral data (NMR, HPLC chromatograms) in supplementary materials. Share synthetic protocols via platforms like Zenodo or Protocols.io to facilitate replication .

Advanced Question: How can hybrid benzothiadiazine-quinazolinone derivatives be designed to overcome multidrug resistance in cancer?

Methodological Answer:
Incorporate P-glycoprotein (P-gp) inhibitors like verapamil mimetics into the benzothiadiazine scaffold. Test cytotoxicity in resistant cell lines (e.g., MCF-7/ADR) with/without P-gp inhibitors. Measure intracellular drug accumulation via flow cytometry (e.g., doxorubicin fluorescence). Use transcriptomics (RNA-seq) to identify ABC transporter expression changes. Validate in vivo using xenograft models with bioluminescent imaging .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H-1,2,4-Benzothiadiazine-3-methanamine, 1,1-dioxide
Reactant of Route 2
2H-1,2,4-Benzothiadiazine-3-methanamine, 1,1-dioxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.